molecular formula C18H14ClN3S B2884760 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226453-77-5

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2884760
M. Wt: 339.84
InChI Key: YCTZFJNTACEETM-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, other names it might be known by, and its role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Electrochemical and Optical Properties

A study by Soylemez et al. (2015) explored the electrochemical copolymerization of a similar imidazole derivative with 3,4-ethylenedioxythiophene. This process was carried out in an acetonitrile solution, revealing that the combination of these compounds leads to materials with lower oxidation potential, lower bandgap, and higher optical contrast, suggesting potential applications in electrochromic devices and materials science (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Synthesis of Ester Compounds

Nowrouzi et al. (2010) described a method for the synthesis of carboxylic acid alkyl esters, phenolic esters, and thioesters using a reagent system involving imidazole in acetonitrile. This method yielded the products in excellent efficiency, indicating the utility of imidazole derivatives in organic synthesis and pharmaceuticals (Nowrouzi, Mehranpour, & Rad, 2010).

Metal-Based Chemotherapy Research

Research by Navarro et al. (2000) focused on the synthesis of complexes with imidazole derivatives for potential applications in metal-based chemotherapy against tropical diseases. This study highlighted the importance of these compounds in developing novel therapeutic agents (Navarro et al., 2000).

Photochemical Applications

A study by Suzuki et al. (1976) investigated the photochemical decarboxylation of thiazoline-carboxylic acid in acetonitrile, leading to the formation of corresponding thiazole and nitrile compounds. This research provides insights into the photochemical behavior of similar imidazole derivatives, which could be relevant in photodynamic therapy or material science (Suzuki et al., 1976).

Synthesis of Heteroarylmethylphosphonates

Drescher et al. (1991) developed a method for synthesizing heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates using imidazole derivatives. This methodology is significant in the field of medicinal chemistry and drug design (Drescher, Öhler, & Zbiral, 1991).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could try contacting researchers who work in this area. They may be able to provide you with more specific information or point you in the direction of relevant resources.


properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c1-13-2-4-14(5-3-13)17-12-21-18(23-11-10-20)22(17)16-8-6-15(19)7-9-16/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZFJNTACEETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

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